3,4-Didehydro retinol

Vitamin A bioactivity in vivo growth assay nutritional biochemistry

3,4-Didehydroretinol (syn. dehydroretinol, vitamin A2) is a naturally occurring retinoid that differs from retinol (vitamin A1) by a single additional conjugated double bond between C3 and C4 of the β-ionone ring.

Molecular Formula C20H28O
Molecular Weight 284.4 g/mol
Cat. No. B12509169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Didehydro retinol
Molecular FormulaC20H28O
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3
InChIKeyXWCYDHJOKKGVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Didehydroretinol (Vitamin A2) for Procurement: Baseline Identity and Comparator Context


3,4-Didehydroretinol (syn. dehydroretinol, vitamin A2) is a naturally occurring retinoid that differs from retinol (vitamin A1) by a single additional conjugated double bond between C3 and C4 of the β-ionone ring [1]. This structural modification shifts its UV absorption maximum to 350 nm (vs. 325 nm for retinol) and fundamentally alters its metabolic handling, receptor pharmacology, and environmental stability. Originally discovered in freshwater fish livers, it constitutes 20–25% of total retinoid content in human epidermis and is markedly elevated in hyperproliferative dermatoses such as psoriasis [1]. A 2013 in vivo growth assay demonstrated that 3,4-didehydroretinol exhibits 120–130% bioactivity relative to retinol at equimolar dosing (50 nmol/d), overturning earlier estimates of ~33% biopotency [2].

Why Retinol (Vitamin A1) Cannot Substitute for 3,4-Didehydroretinol in Research and Industrial Applications


Despite their structural similarity, 3,4-didehydroretinol and retinol are not interchangeable. The additional C3–C4 double bond imposes conformational restriction that dictates differential enzyme recognition: 3,4-didehydroretinol is successfully docked only to the wider active site of ADH4, whereas retinol is productively accommodated by both ADH1B and ADH4 [1]. This single-enzyme bottleneck predicts a distinct metabolic fate for 3,4-didehydroretinol in tissues expressing different ADH isoform repertoires. Furthermore, 3,4-didehydroretinol competes directly with retinol for esterification at the same active site in the retinal pigment epithelium, exhibiting competitive inhibition kinetics [2]. Critically, 3,4-didehydroretinol exerts vitamin A activity in vivo without significant conversion to retinol [1], meaning that its biological effects are intrinsic to the dehydroretinoid pathway—a feature that cannot be replicated by retinol supplementation alone.

3,4-Didehydroretinol: Quantitative Differentiation Evidence Against Retinol and In-Class Analogs


In Vivo Bioactivity: 3,4-Didehydroretinol Outperforms Retinol in Rat Growth Assay

In a direct head-to-head rat growth assay, 3,4-didehydroretinol (DR) demonstrated 120–130% bioactivity compared to retinol (set at 100%) when administered orally at equimolar doses of 50 nmol/day. α-Retinol, by contrast, exhibited only 40–50% bioactivity under identical conditions [1]. This finding contradicts older literature reporting approximately one-third biological activity for vitamin A2 and has been corroborated by a 2017 review noting 119–127% bioactivity for all-trans DROL relative to all-trans ROL [2].

Vitamin A bioactivity in vivo growth assay nutritional biochemistry

UV Stability: 3,4-Didehydroretinol Is 2.5-Fold More Resistant to UV-Induced Depletion Than Retinol

When cultured human keratinocytes and melanocytes were exposed to combined UVA (360 mJ/cm²) and UVB (140 mJ/cm²) irradiation, retinol concentration was instantaneously reduced by approximately 50%, whereas 3,4-didehydroretinol was depleted by only approximately 20% [1]. This 2.5-fold differential in UV stability translates into a functional advantage: dehydroretinol sufficiency reduces UVA/B-driven apoptosis more effectively than retinol sufficiency, partly because Fas ligand is upregulated by retinoic acid but not by dehydroretinoic acid [2].

Photostability UV irradiation keratinocyte biology

ADH Enzyme Isoform Selectivity: 3,4-Didehydroretinol Is Restricted to ADH4 While Retinol Uses Both ADH1B and ADH4

Molecular docking studies using crystal structures of human ADH1B and ADH4 revealed that all-trans-retinol, 4-oxo-retinol, and 4-hydroxy-retinol were successfully docked to both ADH1B and ADH4. However, 3,4-didehydroretinol (and 9-cis-retinol), which has a more restrictive conformation due to the additional C3–C4 double bond, was successfully docked only to ADH4. ADH4 possesses a wider active site that more easily accommodates the C-19 methyl group [1]. Furthermore, docking scores indicated that all retinols were more favorably accommodated in ADH4 than in ADH1B.

Retinoid metabolism alcohol dehydrogenase molecular docking

Esterification Competition: 3,4-Didehydroretinol Competitively Inhibits Retinol Esterification

In frog retinal pigment epithelium membrane preparations, the esterification of retinol to retinyl palmitate proceeded with an apparent Km of 10 µM and Vmax of 9.1 nmol/h/mg protein. When 3,4-didehydroretinol was added at 20 µM, the kinetic pattern shifted to that of a competitive inhibitor, demonstrating that both compounds compete for the same active site on the esterification enzyme [1]. Reciprocally, the amount of 3,4-didehydroretinyl palmitate formed decreased in proportion to increasing retinol concentration, confirming bidirectional competition.

Retinoid esterification retinal pigment epithelium enzyme kinetics

Epidermal Retinoid Pool: 3,4-Didehydroretinol Comprises 20–25% of Human Epidermal Vitamin A

In normal human epidermis, 3,4-didehydroretinol accounts for 20–25% of the total retinoid content, making it a quantitatively major epidermal retinoid species alongside retinol [1]. Its concentration is markedly elevated in hyperproliferative dermatoses such as psoriasis and keratoacanthoma (6–7 times normal levels in squamous cell cancer) [1][2]. The biosynthesis of 3,4-didehydroretinol from retinol occurs predominantly in undifferentiated basal and spinous keratinocytes, with 25–30% of cell-associated radiolabeled retinol converted to dehydroretinol within 48 hours in culture [2].

Dermatology epidermal retinoid metabolism psoriasis

Downstream Metabolite RXR Selectivity: 3,4-Didehydroretinoic Acid Produces 2–3-Fold Higher RXRα Activation Than Retinoic Acid

The acid metabolite of 3,4-didehydroretinol—all-trans-3,4-didehydroretinoic acid (DDRA)—binds to RARα, RARβ, and RARγ with the same affinity as all-trans-retinoic acid (RA). However, DDRA shows higher affinity than RA for RXRα, and in CV-1 cell transcriptional activation assays, DDRA produced a 2- to 3-fold higher activation of RXRα homodimer-mediated transcription as well as RARβ–RXRα heterodimer-mediated transcription compared to RA [1]. This differential RXRα bias is a direct consequence of the 3,4-didehydro modification present in the parent alcohol.

Nuclear receptors RXR transcriptional activation

Optimal Application Scenarios for 3,4-Didehydroretinol Based on Quantitative Differentiation Evidence


In Vivo Vitamin A Bioactivity Studies Requiring Maximal Growth Response

When designing rodent feeding trials to assess vitamin A status or biofortification efficacy, 3,4-didehydroretinol delivers 120–130% bioactivity relative to retinol at equimolar dosing [1]. Investigators studying freshwater fish-based dietary interventions for vitamin A deficiency should use 3,4-didehydroretinol rather than retinol as the reference standard, since small indigenous fish species naturally contain high proportions of this retinoid form [1][2].

Dermatological Photobiology and UV Stress Models

For any keratinocyte or skin explant model involving UV irradiation, 3,4-didehydroretinol is the preferred retinoid because it exhibits 2.5-fold greater resistance to UV-induced depletion than retinol (20% vs. 50% loss under combined UVA/UVB) [1]. Its metabolite, dehydroretinoic acid, does not upregulate the pro-apoptotic Fas ligand, conferring a mechanistic advantage in studies of UV adaptation and photoprotection [2].

Retinoid Metabolism Studies Focused on ADH4-Dependent Pathways

Because 3,4-didehydroretinol is processed exclusively by ADH4—whereas retinol is metabolized by both ADH1B and ADH4 [1]—researchers investigating tissue-specific ADH isoform contributions to retinoic acid synthesis must use 3,4-didehydroretinol as a pathway-selective probe. Retinol cannot substitute, as its dual-isoform processing would mask ADH4-specific contributions.

Nuclear Receptor Pharmacology: RXRα-Biased Signaling Studies

For transcriptional activation assays targeting RXRα homodimers or RARβ–RXRα heterodimers, 3,4-didehydroretinol serves as the metabolic precursor to DDRA, which produces 2–3-fold higher activation of these receptor complexes than RA [1]. This RXRα-biased pharmacology is a unique property of the dehydroretinoid pathway and cannot be replicated by retinol or retinoic acid.

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